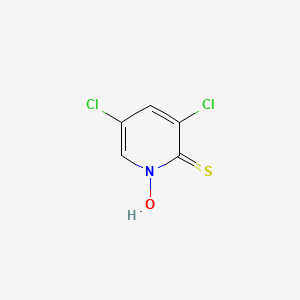
2-Pyridinethiol,3,5-dichloro-,1-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) is a chemical compound with the molecular formula C5H3Cl2NOS and a molecular weight of 196.05 It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 3 and 5 positions, a thiol group at the 2 position, and an oxide group at the 1 position
Preparation Methods
One common method involves the reaction of 3,5-dichloropyridine with thiourea, followed by oxidation to introduce the oxide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxide group can be reduced under specific conditions.
Substitution: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles, such as amines or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) involves its interaction with molecular targets through its thiol and oxide groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) can be compared with other pyridine derivatives, such as:
Pyridine,3,5-dichloro-,1-oxide: Similar structure but lacks the thiol group.
2-Pyridinethiol,1-oxide: Similar structure but lacks the chlorine atoms at the 3 and 5 positions.
The presence of both chlorine atoms and the thiol group in 2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) makes it unique and potentially more reactive in certain chemical reactions.
Properties
Molecular Formula |
C5H3Cl2NOS |
|---|---|
Molecular Weight |
196.05 g/mol |
IUPAC Name |
3,5-dichloro-1-hydroxypyridine-2-thione |
InChI |
InChI=1S/C5H3Cl2NOS/c6-3-1-4(7)5(10)8(9)2-3/h1-2,9H |
InChI Key |
KHKHUQNOBOMYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)N(C=C1Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



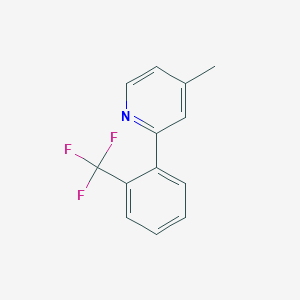
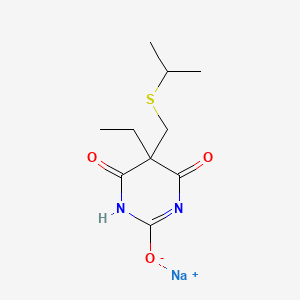
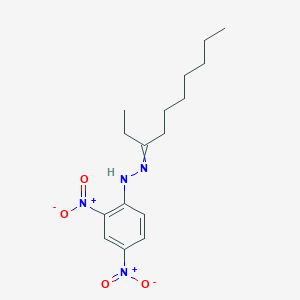
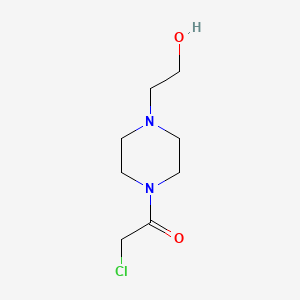
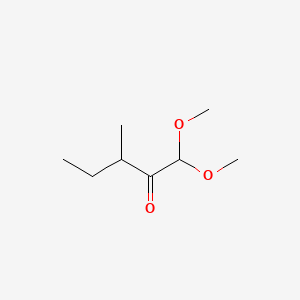
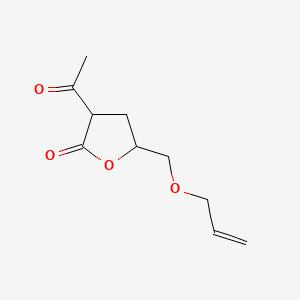
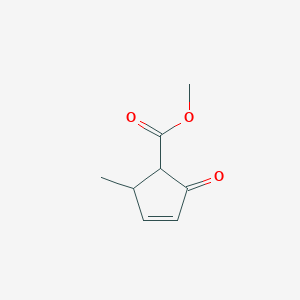
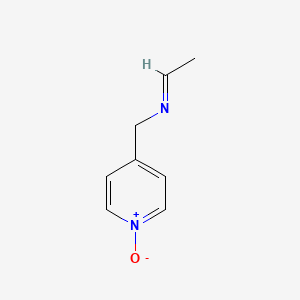
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
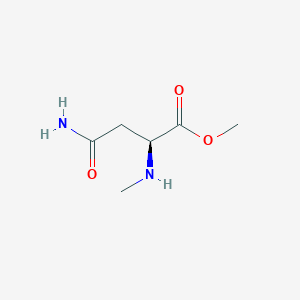
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
